molecular formula C21H16N4O4S B2546815 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid CAS No. 726165-12-4

3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B2546815
CAS No.: 726165-12-4
M. Wt: 420.44
InChI Key: YDPVSOXBIPPYCS-UHFFFAOYSA-N
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Description

3-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a multifaceted compound known for its potential applications in various fields including chemistry, biology, and medicine. Characterized by its complex structure, it integrates a furan ring, a phenyl group, and a 1,2,4-triazole moiety, contributing to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic approach to 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves a multi-step reaction sequence. Initially, the furan-2-yl, phenyl, and 1,2,4-triazole structures are independently synthesized using well-documented organic synthesis techniques. The synthesis is then followed by the integration of the triazole and furan systems under controlled conditions, often involving nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthetic routes to batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. Automated synthesis platforms and advanced purification techniques, including chromatography and crystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: This compound can undergo oxidation reactions, where it can form oxidized derivatives, as well as reduction reactions to create reduced analogs.

  • Substitution Reactions: Nucleophilic substitution, particularly at the triazole and furan positions, is a notable reaction, enabling functionalization with various groups.

  • Condensation Reactions: The benzoic acid moiety can participate in esterification and amidation reactions, forming esters and amides.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Like sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: Including alkyl halides or amines for substitution reactions.

Major Products Formed

The products formed vary based on the reaction conditions but typically include various functionalized analogs of the original compound, each offering distinct chemical and biological properties.

Scientific Research Applications

3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid's applications span multiple scientific domains:

  • Chemistry: Utilized as a precursor for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a bioactive molecule due to its intricate structure.

  • Medicine: Studied for its pharmacological properties, including potential antimicrobial and anticancer activities.

  • Industry: Employed in the development of new materials and chemical sensors.

Mechanism of Action

The compound operates through a multifaceted mechanism involving interactions with specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: Participates in biochemical pathways influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid stands out due to its unique structural integration of a furan ring, phenyl group, and triazole moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to simpler analogs.

Similar Compounds:

  • 4-Phenyl-5-(pyridin-2-yl)-1,2,4-triazole derivatives: Known for their simpler structure and specific bioactivities.

  • Furan-2-carboxylic acid derivatives: Typically used in basic organic synthesis and as building blocks in pharmaceuticals.

  • 1,2,4-Triazole analogs: Widely studied for their pharmacological potential.

There you go! Hope this is comprehensive enough for your needs

Properties

IUPAC Name

3-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-18(22-15-7-4-6-14(12-15)20(27)28)13-30-21-24-23-19(17-10-5-11-29-17)25(21)16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPVSOXBIPPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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